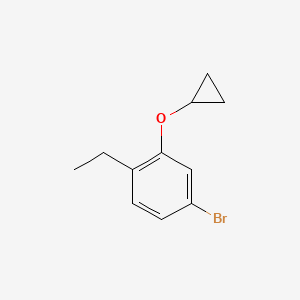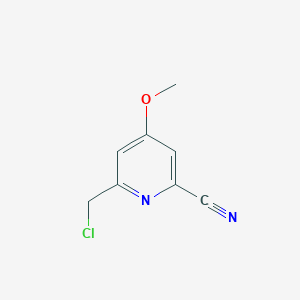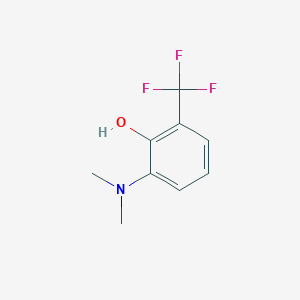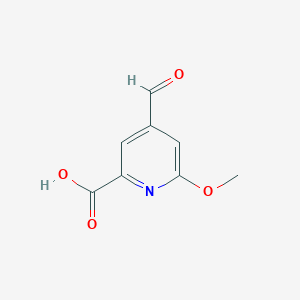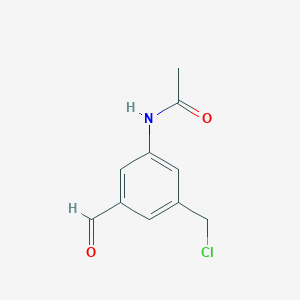
N-(3-(Chloromethyl)-5-formylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Chloromethyl)-5-formylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a formyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-formylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound to introduce the formyl group.
Chloromethylation: The formylated aromatic compound is then subjected to chloromethylation using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Acetamidation: The final step involves the reaction of the chloromethylated compound with acetamide under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Chloromethyl)-5-formylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-(3-(Carboxymethyl)-5-formylphenyl)acetamide.
Reduction: N-(3-(Hydroxymethyl)-5-formylphenyl)acetamide.
Substitution: N-(3-(Substituted-methyl)-5-formylphenyl)acetamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-(Chloromethyl)-5-formylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-(Chloromethyl)-5-formylphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The formyl group can also participate in various biochemical reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Chloromethyl)phenyl)acetamide: Lacks the formyl group, which may result in different reactivity and applications.
N-(3-(Formylphenyl)acetamide: Lacks the chloromethyl group, affecting its potential for nucleophilic substitution reactions.
N-(3-(Hydroxymethyl)-5-formylphenyl)acetamide: A reduced form of the compound with different chemical properties.
Uniqueness
N-(3-(Chloromethyl)-5-formylphenyl)acetamide is unique due to the presence of both chloromethyl and formyl groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and the exploration of various biological activities.
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
N-[3-(chloromethyl)-5-formylphenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(14)12-10-3-8(5-11)2-9(4-10)6-13/h2-4,6H,5H2,1H3,(H,12,14) |
Clave InChI |
DISWQUUPEOCCEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)C=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


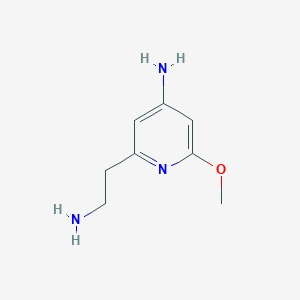

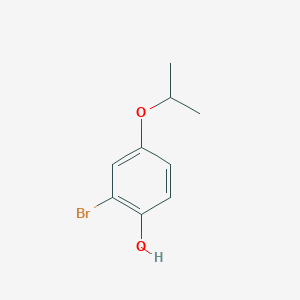
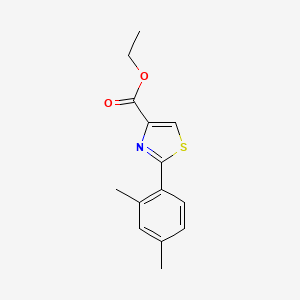
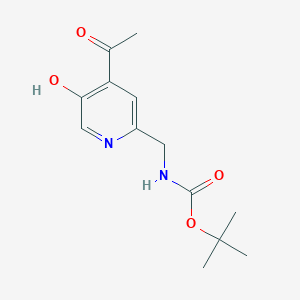
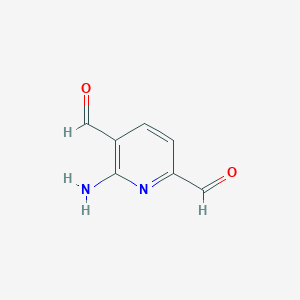
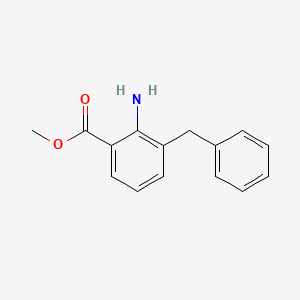
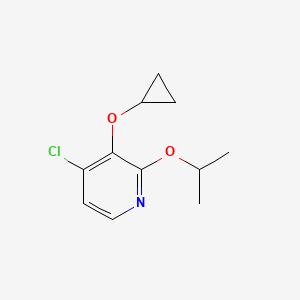
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)
